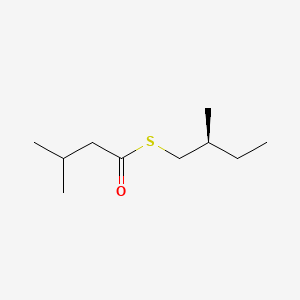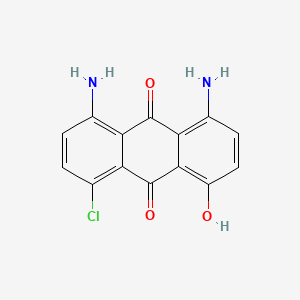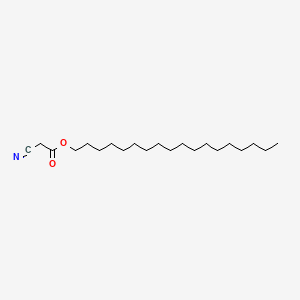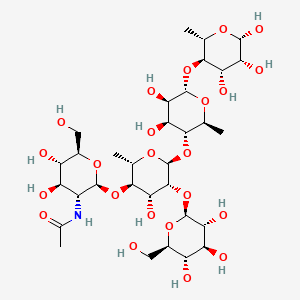
Lactosillan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactosillan is a thiopeptide antibiotic produced by the bacterium Lactobacillus gasseri. It was discovered and purified in 2014 and is known for its potential as a novel antibiotic to combat infections resistant to many other antibiotics . This compound is encoded by biosynthetic gene clusters in Lactobacillus gasseri, which is one of the most common bacteria in the human vaginal microbiome .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lactosillan is synthesized by a biosynthetic gene cluster (bgc66) located on a plasmid in Lactobacillus gasseri . The synthesis involves multiple genes that code for proteins performing specific functions in the production of this compound. The process includes the formation of a thiopeptide structure through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Lactobacillus gasseri under controlled conditions to optimize the yield of the antibiotic. The bacteria are grown in bioreactors with specific nutrient media, and the antibiotic is extracted and purified using techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Lactosillan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiopeptide structure.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted this compound compounds with altered biological activities.
Aplicaciones Científicas De Investigación
Lactosillan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiopeptide synthesis and reactions.
Biology: Investigated for its role in the human microbiome and its interactions with other microorganisms.
Medicine: Explored as a potential antibiotic to treat infections resistant to conventional antibiotics.
Industry: Used in the development of new antimicrobial agents and preservatives for food and pharmaceuticals.
Mecanismo De Acción
Lactosillan exerts its effects by binding to specific molecular targets in bacterial cells, disrupting their cell membrane integrity and leading to cell death . The primary target is the mannose phosphotransferase system (man-PTS), which is involved in sugar transport and metabolism in bacteria . This compound binds to the man-PTS, causing membrane leakage and cell death.
Comparación Con Compuestos Similares
Lactococcin A: Another thiopeptide antibiotic with a similar mechanism of action.
Nisin: A well-known thiopeptide antibiotic used in food preservation.
Subtilin: A thiopeptide antibiotic produced by Bacillus subtilis.
Uniqueness: Lactosillan is unique due to its specific production by Lactobacillus gasseri and its potential to combat antibiotic-resistant infections. Unlike other thiopeptide antibiotics, this compound has a distinct biosynthetic pathway and molecular structure that confer unique biological properties.
Propiedades
Número CAS |
83712-86-1 |
|---|---|
Fórmula molecular |
C32H55NO23 |
Peso molecular |
821.8 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6S)-6-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5R,6S)-4,5,6-trihydroxy-2-methyloxan-3-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO23/c1-7-24(18(41)20(43)28(47)48-7)54-30-22(45)19(42)25(8(2)49-30)55-32-27(56-31-21(44)17(40)15(38)12(6-35)52-31)23(46)26(9(3)50-32)53-29-13(33-10(4)36)16(39)14(37)11(5-34)51-29/h7-9,11-32,34-35,37-47H,5-6H2,1-4H3,(H,33,36)/t7-,8-,9-,11+,12+,13+,14+,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-,27+,28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
LGNAXCRAGJPZAU-LVDOCHHTSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)C)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


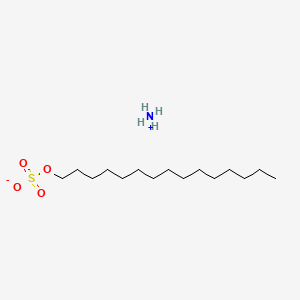
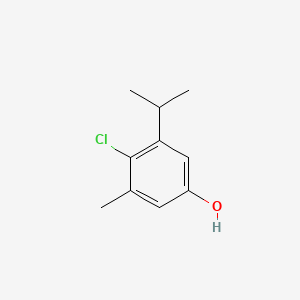
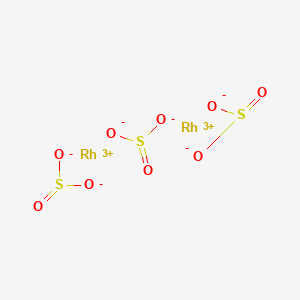
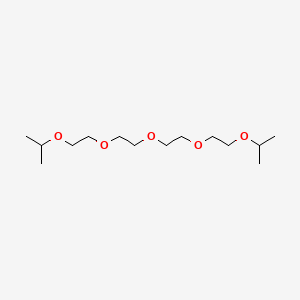
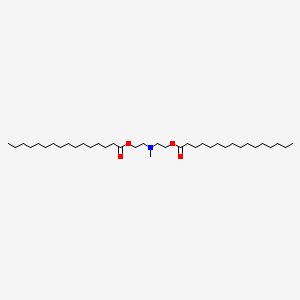
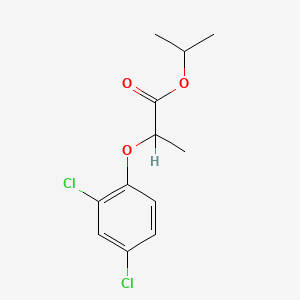
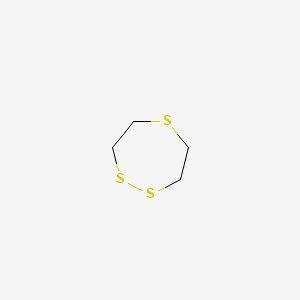
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)


